molecular formula C25H23N5O2 B2927974 4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105238-93-4

4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2927974
CAS RN: 1105238-93-4
M. Wt: 425.492
InChI Key: ZPGHFWFYLPTQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings including a cyclopropyl group, a dihydroquinoline ring, a pyrazolo[3,4-d]pyridazine ring, and a phenyl ring .


Synthesis Analysis

While the exact synthesis of this compound is not available, there are known methods to synthesize similar structures. For instance, the 3,4-dihydroquinolin-2(1H)-one structure can be synthesized through the photocyclisation of acrylanilides . Additionally, Fe-catalyzed decarbonylative cascade reactions of N-aryl cinnamamides with aliphatic aldehydes can provide C3 alkylated 3,4-dihydroquinolin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The stereochemistry of the compound would depend on the specific synthesis process .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions, due to the presence of multiple reactive sites. For example, the dihydroquinolin-2(1H)-one structure can undergo photocyclisation .

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Synthesis and Antimicrobial Activity : Compounds with structures similar to the one you're interested in have been synthesized and evaluated for their potential antimicrobial activity. For instance, a study detailed the synthesis of novel 4(3H)-quinazolinone derivatives, exploring their anti-inflammatory and analgesic agents (A. A. Farag et al., 2012). This suggests that compounds with complex heterocyclic structures like the one you mentioned may have potential applications in the development of new therapeutic agents.

  • Cyclization Reactions for Heterocyclic Derivatives : Cyclization of cyanamides with various compounds leads to the formation of diverse heterocyclic derivatives, including dihydroquinazolin-4-one and pyrazino[1,2-c]pyrimidine derivatives, highlighting the versatility of such compounds in synthesizing a wide range of biologically relevant molecules (K. Shikhaliev et al., 2008).

Applications in Drug Discovery

  • Tyrosine Kinase Inhibitors : Fused tricyclic quinazoline analogues have been prepared and evaluated for their ability to inhibit the enzyme activity of the epidermal growth factor receptor (EGFR), with some compounds showing extremely potent inhibitory effects. This indicates the potential of structurally complex quinazoline derivatives in targeted cancer therapies (G. Rewcastle et al., 1996).

Antioxidant and Corrosion Inhibition

  • Antioxidants in Lubricating Greases : Synthesized quinolinone derivatives have been evaluated for their efficiency as antioxidants in lubricating greases, demonstrating the chemical versatility and potential industrial applications of quinolinone-based compounds (Modather F. Hussein et al., 2016).

properties

IUPAC Name

4-cyclopropyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c31-22(28-14-6-8-17-7-4-5-11-21(17)28)16-29-25(32)24-20(23(27-29)18-12-13-18)15-26-30(24)19-9-2-1-3-10-19/h1-5,7,9-11,15,18H,6,8,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHFWFYLPTQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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